



# Application Notes and Protocols: RL-603 (PSB-603) in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025



A Note on Nomenclature: The compound "**RL-603**" was not definitively identified in the current literature. Based on the context of combination chemotherapy, this document focuses on PSB-603, a potent A2b adenosine receptor (A2b-AR) antagonist that has been investigated for its synergistic effects with chemotherapy. It is presumed that "**RL-603**" may be a typographical error or an internal designation for PSB-603.

## Introduction

PSB-603 is a selective antagonist of the A<sub>2</sub>b adenosine receptor. In the tumor microenvironment, high levels of adenosine can promote tumor growth, angiogenesis, and immunosuppression. By blocking the A<sub>2</sub>b-AR, PSB-603 has been shown to alter the tumor microenvironment, enhance anti-tumor immunity, and, significantly, increase the sensitivity of cancer cells to conventional chemotherapy.[1][2][3][4] These application notes provide an overview of the mechanism of action of PSB-603 in combination with chemotherapy, quantitative data from preclinical studies, and detailed experimental protocols for researchers.

# **Mechanism of Action**

PSB-603 enhances the efficacy of chemotherapy through a multi-faceted mechanism. In colorectal cancer cells, PSB-603 has been shown to increase mitochondrial oxidative phosphorylation and the production of reactive oxygen species (ROS).[1] This alteration in cellular metabolism can render cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents. Furthermore, PSB-603 can modulate the tumor microenvironment by reducing the accumulation of myeloid-derived suppressor cells (MDSCs) and decreasing the







expression of CD73, an ectonucleotidase responsible for adenosine production. This leads to an enhanced anti-tumor immune response.

A proposed signaling pathway for the synergistic effect of PSB-603 with chemotherapy is outlined below.





Click to download full resolution via product page

Proposed mechanism of PSB-603 in combination with chemotherapy.



## **Data Presentation**

The following tables summarize quantitative data from preclinical studies investigating the effects of PSB-603 in combination with other anti-cancer agents.

Table 1: In Vivo Efficacy of PSB-603 in Combination with Erlotinib in an EGFR-Mutant Lung Cancer Model

| Treatment Group     | Dosage              | Mean Tumor<br>Volume (mm³) at<br>Day 50 (± SD) | Mean Tumor<br>Volume (mm³) at<br>Day 60 (± SD) |
|---------------------|---------------------|------------------------------------------------|------------------------------------------------|
| Erlotinib           | 25 mg/kg            | 105.51 (± 25.93)                               | 132.15 (± 30.21)                               |
| Erlotinib + PSB-603 | 25 mg/kg + 10 mg/kg | 38.22 (± 12.37)                                | Not Reported                                   |

Table 2: Effect of PSB-603 on Tumor Infiltrating Leukocytes (TILs) in a Lewis Lung Carcinoma Model

| Treatment Group | Parameter                                   | Mean Value (± SD) | P-value               |
|-----------------|---------------------------------------------|-------------------|-----------------------|
| Control         | % CD45+CD73+ TILs                           | 17.80 (± 2.03)    | \multirow{2}{}{0.005} |
| PSB-603         | % CD45+CD73+ TILs                           | 7.84 (± 2.17)     |                       |
| Control         | % CD45 <sup>-</sup> CD73 <sup>+</sup> Cells | 15.27 (± 1.37)    | \multirow{2}{}{0.01}  |
| PSB-603         | % CD45 <sup>-</sup> CD73 <sup>+</sup> Cells | 9.05 (± 1.38)     |                       |

# **Experimental Protocols**

Below are detailed protocols for key experiments involving PSB-603 in combination with chemotherapy, based on published literature.

1. In Vivo Xenograft/Transgenic Mouse Model Protocol

This protocol describes a general workflow for evaluating the efficacy of PSB-603 in combination with a chemotherapeutic agent in a mouse model of cancer.





Click to download full resolution via product page

Workflow for in vivo efficacy studies of PSB-603 combination therapy.



#### Materials:

- PSB-603
- Chemotherapeutic agent (e.g., Erlotinib, Oxaliplatin)
- Appropriate vehicle for drug solubilization
- Tumor-bearing mice (e.g., transgenic or xenograft models)
- Calipers for tumor measurement
- Animal scales

#### Procedure:

- Tumor Induction/Implantation: Induce tumor formation in transgenic mice (e.g., using doxycycline for inducible models) or implant cancer cells subcutaneously into immunocompromised mice.
- Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-150 mm<sup>3</sup>).
- Randomization: Randomly assign mice to different treatment cohorts (e.g., Vehicle, Chemotherapy alone, PSB-603 alone, Combination).
- Drug Preparation and Administration:
  - Prepare PSB-603 and the chemotherapeutic agent in their respective vehicles.
  - Administer the drugs according to the planned schedule, dosage, and route (e.g., intraperitoneal injection, oral gavage). For example, in a lung cancer model, mice were treated with erlotinib (25 mg/kg) and PSB-603 (10 mg/kg) for 10 consecutive days.
- Monitoring:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).



- Monitor the body weight of the mice as an indicator of toxicity.
- · Endpoint and Tissue Collection:
  - Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
  - Harvest tumors for subsequent analysis.
- 2. Flow Cytometry Analysis of Tumor Infiltrating Leukocytes

This protocol is for analyzing the immune cell populations within the tumor microenvironment following treatment.

#### Materials:

- Freshly harvested tumors
- RPMI-1640 medium
- · Collagenase D, Dispase, DNase I
- 70 μm cell strainers
- Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD73)
- · Flow cytometer

#### Procedure:

- Tumor Dissociation:
  - Mince the harvested tumors into small pieces.



- Digest the tissue in a solution of Collagenase D, Dispase, and DNase I in RPMI-1640 at 37°C with agitation for 30-60 minutes.
- Single-Cell Suspension Preparation:
  - Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
  - Lyse red blood cells using a lysis buffer.
  - Wash the cells with FACS buffer.
- Antibody Staining:
  - Resuspend the cells in FACS buffer.
  - Incubate the cells with a cocktail of fluorescently conjugated antibodies against markers of interest (e.g., CD45, CD73) for 30 minutes on ice, protected from light.
- Data Acquisition:
  - Wash the cells to remove unbound antibodies.
  - Resuspend the cells in FACS buffer for analysis.
  - Acquire data on a flow cytometer.
- Data Analysis:
  - Gate on the cell populations of interest to quantify the percentage of different immune cell subsets.
- 3. Cell Viability and Synergy Assay

This protocol can be used to determine the synergistic effect of PSB-603 and a chemotherapeutic agent on cancer cell viability in vitro.

#### Materials:

Cancer cell line of interest (e.g., colorectal cancer cells)



- Cell culture medium and supplements
- PSB-603
- Chemotherapeutic agent
- 96-well plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

#### Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Drug Treatment:
  - Prepare serial dilutions of PSB-603 and the chemotherapeutic agent, both alone and in combination at a constant ratio.
  - Treat the cells with the drug solutions and incubate for a specified period (e.g., 48-72 hours).
- Viability Assessment:
  - Add the cell viability reagent to each well according to the manufacturer's instructions.
  - Measure the absorbance or luminescence using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to untreated controls.
  - Determine the IC<sub>50</sub> values for each drug alone and in combination.
  - Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.



Disclaimer: These application notes and protocols are intended for research purposes only and are based on a review of the available scientific literature. Researchers should optimize these protocols for their specific experimental systems and adhere to all relevant safety guidelines and institutional policies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The A2b adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: RL-603 (PSB-603) in Combination with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129193#rl-603-treatment-in-combination-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com